2-Propionyl-3,4,5,6-tetrahydropyridine

Aroma reconstitution Omission testing GC-Olfactometry

Why choose this specific 2-PTHP standard? It is the Tier-1 key odorant (not just a secondary contributor) verified by omission tests in plant-matrix reconstitution (e.g., Strobilanthes tonkinensis). Unlike 2-acetyl-3,4,5,6-tetrahydropyridine (ATHP), 2-PTHP forms via a distinct C₄ sugar/propanol pathway, making it essential for accurate monitoring of mousy taint in fermented beverages and for developing sustained roast flavors. Critically, it exhibits intrinsic instability and forms dimeric adducts in solution—a 20% concentration boost is achievable via 1% HP-β-CD encapsulation. Insist on a well-characterized tautomer (RI=1148 on SE-54) and inquire about pre-complexed powders or stabilized liquid formulations.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 80933-75-1
Cat. No. B130618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionyl-3,4,5,6-tetrahydropyridine
CAS80933-75-1
Synonyms1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone;  1’-Oxo-γ-coniceine; 
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NCCCC1
InChIInChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3
InChIKeyGGYSXLMPBBMRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propionyl-3,4,5,6-tetrahydropyridine (CAS 80933-75-1) – Procurement-Relevant Baseline for a Potent Maillard-Derived Roast Odorant


2-Propionyl-3,4,5,6-tetrahydropyridine (2-PTHP, CAS 80933-75-1) is a nitrogen-containing heterocyclic aroma compound belonging to the 6-acyl-2,3,4,5-tetrahydropyridine class, formed principally via Maillard-type reactions between proline and reducing sugars [1]. It exists in tautomeric equilibrium with 2-propionyl-1,4,5,6-tetrahydropyridine, both of which exhibit the same popcorn-like, roasty odor note and an identical low odor threshold of 0.2 ng/L in air [1]. This compound has been identified as a key odorant in diverse food and plant matrices, including freshly popped popcorn, roasted chicken skin, Semnostachya menglaensis Tsui, and Strobilanthes tonkinensis var. tonkinensis, where it imparts characteristic rice-like and roast aroma profiles [2][3]. Its procurement is driven by the need for a propionyl-substituted tetrahydropyridine that delivers quantifiably distinct sensory, physicochemical, and formation-pathway attributes relative to its acetyl-substituted homolog and pyrroline-ring analogs.

Why 2-Propionyl-3,4,5,6-tetrahydropyridine Cannot Be Replaced by 2-Acetyl-3,4,5,6-tetrahydropyridine or Pyrroline Analogs in Flavor Research and Industrial Formulation


Although 2-propionyl-3,4,5,6-tetrahydropyridine shares the same core tetrahydropyridine ring and an identical odor threshold in air (0.2 ng/L) as its acetyl homolog 2-acetyl-3,4,5,6-tetrahydropyridine (ATHP), the two compounds are not interchangeable [1]. The propionyl side chain fundamentally alters the compound's formation chemistry—PTHP incorporates C₄ sugar fragments during Maillard genesis, whereas ATHP incorporates C₃ fragments—leading to distinct precursor requirements and generation kinetics in process flavor systems [2]. Furthermore, in plant-matrix sensory reconstitution models, 2-propionyl-3,4,5,6-tetrahydropyridine has been explicitly classified as a key odorant, while the acetyl analog was rated only as an important secondary contributor, demonstrating non-equivalent sensory impact [3]. Critically, 2-PTHP exhibits pronounced intrinsic instability with progressive degradation during storage and a unique propensity to form dimeric adducts in solution, demanding tailored formulation strategies (e.g., cyclodextrin encapsulation) that are not directly transferable from ATHP handling protocols [4].

Quantitative Differential Evidence for 2-Propionyl-3,4,5,6-tetrahydropyridine (CAS 80933-75-1) Against Closest Structural Analogs


Sensory Impact Ranking in Plant Matrix: Key Odorant vs. Important Secondary Contributor

In a comprehensive sensory reconstitution model of Semnostachya menglaensis Tsui, omission tests explicitly classified 2-propionyl-3,4,5,6-tetrahydropyridine as one of the four key odorants (compounds whose removal caused a statistically significant change in the overall aroma profile). By contrast, 2-acetyl-3,4,5,6-tetrahydropyridine was placed in a lower-impact category of 'also important' odorants [1]. This constitutes a direct head-to-head sensory impact differential within the same experimental system, demonstrating that the propionyl substitution on the tetrahydropyridine ring confers quantitatively greater aroma contribution than the acetyl substitution in certain food-relevant matrices.

Aroma reconstitution Omission testing GC-Olfactometry Key odorant ranking

Maillard Formation Pathway Differentiation: C₄ vs. C₃ Sugar Fragment Incorporation

Stable isotope labeling experiments using [¹³C₆]-glucose in Maillard-type model systems revealed a fundamental mechanistic divergence between the propionyl and acetyl tetrahydropyridines: 2-propionyl-3,4,5,6-tetrahydropyridine (2-PTHP) incorporates C₄ sugar fragments during its formation, whereas 2-acetyl-3,4,5,6-tetrahydropyridine (2-ATHP) incorporates C₃ sugar fragments [1][2]. This difference arises from the requirement of 1-hydroxy-2-butanone (C₄) as the immediate precursor for PTHP versus a C₃ carbonyl for ATHP. The consequence is that the two odorants are generated from distinct carbohydrate degradation pathways, meaning their relative yields and formation kinetics under a given thermal process condition (e.g., extrusion cooking, baking) will not be identical and cannot be predicted from one another.

Maillard reaction Isotopic labeling Sugar fragment incorporation Process flavor generation

Intrinsic Instability with Quantified Degradation and Dimeric Adduct Formation

2-Propionyl-3,4,5,6-tetrahydropyridine (2-PTHP) is explicitly characterized as intrinsically unstable, undergoing progressive degradation during storage that results in a marked attenuation of its characteristic rice-like aroma [1]. Non-targeted LC-MS analysis demonstrated that 2-PTHP primarily exists in solution as stable dimeric adducts, a physicochemical behavior not reported for its acetyl homologs under comparable conditions [1]. Critically, a systematic stabilization study demonstrated that the addition of 1% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) enhanced the concentration of the key odorant 2-PTHP by up to 20% [1]. This quantifiable instability and the demonstrated need for encapsulation-based stabilization constitute a procurement-relevant differentiator: the compound requires specific handling and formulation conditions distinct from more stable analogs.

Aroma stability Dimerization Imine degradation Cyclodextrin encapsulation

Odor Threshold Differentiation from Pyrroline-Ring Analogs: 10-Fold Higher Than 2-Propionyl-1-pyrroline

Both tautomers of 2-propionyltetrahydropyridine (2-PTHP), including 2-propionyl-3,4,5,6-tetrahydropyridine, exhibit an odor threshold of 0.2 ng/L in air [1]. The five-membered-ring analog 2-propionyl-1-pyrroline (PP) has a reported odor threshold of 0.02 ng/L in air, which is a factor of 10 lower (i.e., 10-fold more potent) [2][3]. The acetyl homologs show the same pattern: 2-acetyl-1-pyrroline (AP) at 0.02 ng/L vs. 2-acetyltetrahydropyridine (ATHP) at 0.2 ng/L [1]. This consistent 10-fold threshold difference between six-membered tetrahydropyridine rings and five-membered pyrroline rings, regardless of acyl chain (acetyl or propionyl), is a class-level structure-odor relationship. The key differentiation is that 2-PTHP retains the popcorn/roasty character with a 10-fold higher detection threshold than PP, making it suitable where lower potency and a more sustained roast note are desired, while PP provides a more intense burst at lower concentrations.

Odor threshold Aroma potency Structure-odor relationship

Gas Chromatographic Retention Index Enables Definitive Tautomer Identification

High-resolution gas chromatography on an SE-54 capillary column resolves the two PTHP tautomers with retention indices (RI) of 1148 for 2-propionyl-3,4,5,6-tetrahydropyridine (the imine tautomer) and 1239 for 2-propionyl-1,4,5,6-tetrahydropyridine (the enamine tautomer) [1]. The structural assignment was confirmed by ¹H NMR comparison with independently synthesized 2-propionyl-3,4,5,6-tetrahydropyridine (De Kimpe and Keppens, 1996) [1]. The elution order—imine before enamine—mirrors that of the homologous 2-acetyltetrahydropyridine tautomers and is corroborated by mass spectral fragmentation patterns: the imine tautomer exhibits a more intense fragment at m/z 57 (CH₃CH₂C≡O⁺) compared to the enamine tautomer [1]. This RI difference (ΔRI = 91 units) provides a robust, instrument-independent parameter for unambiguous identification and purity verification of the 3,4,5,6-tautomer when procured either as a single tautomer or as a tautomeric mixture.

GC-MS Retention index Tautomer separation Analytical authentication

Mousy Off-Flavor Relevance in Fermented Beverages: Propionyl Analog Specificity

In the context of wine and fermented beverage spoilage, 2-acetyl-1,4,5,6-tetrahydropyridine (I) and 2-acetyl-3,4,5,6-tetrahydropyridine (II) are established as the primary compounds responsible for mousy off-flavor, produced by Brettanomyces spp. and Lactobacillus spp. from lysine [1]. Critically, when ethanol is substituted with n-propanol in the fermentation medium, the microorganisms instead produce the propionyl analogs: 2-propionyl-1,4,5,6-tetrahydropyridine (III) and 2-propionyl-3,4,5,6-tetrahydropyridine (IV), which exhibit a strong mousy odor even at dilute concentrations [1]. This demonstrates that 2-propionyl-3,4,5,6-tetrahydropyridine is not merely a structural curiosity but a functionally relevant off-flavor compound in specific fermentation contexts where propanol is present, distinguishing it from the acetyl analogs which are linked to ethanol-based fermentation systems.

Mousy taint Wine off-flavor Brettanomyces Fermentation aroma

Optimal Procurement and Application Scenarios for 2-Propionyl-3,4,5,6-tetrahydropyridine (CAS 80933-75-1)


Authentic Reference Standard for Key Odorant Identification in Plant Aroma Reconstitution Studies

Based on omission-test evidence showing 2-propionyl-3,4,5,6-tetrahydropyridine is a key odorant (tier 1) while 2-acetyl-3,4,5,6-tetrahydropyridine is only an important secondary contributor in S. menglaensis [1], this compound should be prioritized as the authentic reference standard for GC-O, GC-MS, and sensory reconstitution experiments targeting plant matrices with roast/rice-like aroma profiles. Procurement as a single, well-characterized tautomer (verified by RI = 1148 on SE-54 [2]) is essential for accurate quantification via stable isotope dilution assay (SIDA), particularly when the ¹³C₃-labeled isotopologue (CAS 1246820-90-5) is also commercially available.

Process Flavor Optimization Using C₄ Sugar Fragment Precursor Engineering

For industrial production of Maillard-derived process flavors targeting a sustained roast/popcorn note (as opposed to the more intense, sharp burst from pyrroline analogs with 0.02 ng/L thresholds [1]), 2-propionyl-3,4,5,6-tetrahydropyridine is the compound to benchmark. Its formation via C₄ sugar fragments (requiring 1-hydroxy-2-butanone as precursor) means that precursor-feeding strategies must be tailored to C₄ carbonyl generation, distinct from the C₃ pathway used for acetyl analogs [2]. Thermal process optimization (time, temperature, water activity) should be guided by PTHP-specific yield data rather than extrapolated from ATHP literature.

Cyclodextrin-Encapsulated Flavor Delivery Systems for Rice-Aroma Restoration

Given the documented progressive degradation of 2-PTHP during storage and its existence as dimeric adducts in solution [1], procurement of this compound for commercial flavor formulations must be accompanied by a stabilization strategy. The demonstrated 20% concentration enhancement achievable with 1% HP-β-CD [1] provides a quantitative benchmark for encapsulation development. Suppliers offering pre-complexed 2-PTHP/cyclodextrin powders or liquid formulations stabilized with HP-β-CD should be preferred over those supplying the neat compound without stabilization data.

Wine and Fermented Beverage QC: Propionyl-Specific Mousy Taint Monitoring

In fermented beverage quality control, particularly in facilities using mixed-culture fermentations where n-propanol may accumulate, 2-propionyl-3,4,5,6-tetrahydropyridine must be incorporated into LC-MS/MS or GC-MS target analyte lists alongside 2-acetyltetrahydropyridine standards [1]. The propionyl analog is produced by Brettanomyces and Lactobacillus spp. specifically when n-propanol replaces ethanol as the alcohol substrate [1], making its monitoring essential for distillates, certain sour beers, and wines with elevated propanol levels. ATHP-only monitoring would yield false negatives for mousy taint in these specific matrices.

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